An In-depth Technical Guide to the Chemical Properties of 4-(3-Methyloxetan-3-yl)benzonitrile
An In-depth Technical Guide to the Chemical Properties of 4-(3-Methyloxetan-3-yl)benzonitrile
Disclaimer: Experimental data for 4-(3-Methyloxetan-3-yl)benzonitrile is not extensively available in peer-reviewed literature. This guide is a scientifically informed projection of its chemical properties, reactivity, and spectroscopic profile, based on established principles of organic chemistry and data from analogous structures containing the benzonitrile and 3-methyloxetane moieties.
Introduction: A Privileged Scaffold in Modern Drug Discovery
4-(3-Methyloxetan-3-yl)benzonitrile is an aromatic compound that incorporates two key structural motifs of significant interest in medicinal chemistry: the benzonitrile unit and a 3,3-disubstituted oxetane ring. The benzonitrile scaffold is present in over 60 approved pharmaceutical agents, where the cyano group often acts as a key hydrogen bond acceptor, a bioisostere for other functional groups, or a metabolically stable polar moiety.[1][2][3] The oxetane ring, a four-membered cyclic ether, has gained prominence as a "magic methyl" or gem-dimethyl isostere that can profoundly improve a drug candidate's physicochemical properties.[4][5] Its incorporation often leads to enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity without the liabilities of a traditional carbonyl or gem-dimethyl group.[6][7]
This guide provides a comprehensive technical overview of the predicted chemical properties of 4-(3-Methyloxetan-3-yl)benzonitrile, designed for researchers, scientists, and drug development professionals. We will explore its projected physicochemical characteristics, propose a viable synthetic route, detail its expected spectroscopic signature, and analyze its predicted reactivity.
Predicted Physicochemical Properties
The properties of 4-(3-Methyloxetan-3-yl)benzonitrile are derived from its constituent parts: a polar, aromatic benzonitrile core and a polar, rigid oxetane substituent. The combination of these groups is expected to result in a compound with moderate polarity and a relatively high boiling point.
| Property | Predicted Value / Description | Reference / Justification |
| Molecular Formula | C₁₁H₁₁NO | Structural Analysis |
| Molecular Weight | 173.21 g/mol | Structural Analysis |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy to benzonitrile[8][9] |
| Boiling Point | > 200 °C | Higher than benzonitrile (191 °C) due to increased molecular weight and polarity.[8][10] |
| Solubility | Slightly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, THF, CH₂Cl₂) | Analogy to benzonitrile and polar organic molecules.[8][11] |
| CAS Number | Not assigned | Based on current chemical databases. |
Proposed Synthetic Route: A Palladium-Catalyzed Cross-Coupling Approach
The synthesis of 4-(3-Methyloxetan-3-yl)benzonitrile can be envisioned through several modern cross-coupling strategies. A robust and highly versatile method would be the Suzuki-Miyaura coupling, which facilitates the formation of a carbon-carbon bond between the aromatic ring and the oxetane moiety.[12] This approach offers high functional group tolerance and generally proceeds under mild conditions.
The proposed synthesis involves the coupling of a suitable oxetane-containing boronic acid or ester with 4-bromobenzonitrile.
Experimental Protocol: Hypothetical Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions.[11][12]
-
Reagent Preparation: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 4-bromobenzonitrile (1.0 eq), 3-methyl-3-oxetanylboronic acid pinacol ester (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent Addition: Add a 2:1 mixture of toluene and deionized water (volume appropriate for the scale).
-
Base Addition: Add anhydrous sodium carbonate (Na₂CO₃) (2.5 eq) to the mixture.
-
Reaction Execution: Heat the solution to reflux (approximately 90-100 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl halide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(3-Methyloxetan-3-yl)benzonitrile.
Predicted Spectroscopic Profile
The spectroscopic data for 4-(3-Methyloxetan-3-yl)benzonitrile can be predicted by analyzing its functional groups and the expected electronic environment of each nucleus.
| Spectroscopy | Predicted Data | Rationale |
| ¹H NMR | δ 7.7-7.8 ppm (d, 2H): Protons on the benzene ring ortho to the nitrile group.δ 7.5-7.6 ppm (d, 2H): Protons on the benzene ring meta to the nitrile group.δ 4.6-4.7 ppm (s, 4H): Methylene (-CH₂) protons of the oxetane ring.δ 1.7-1.8 ppm (s, 3H): Methyl (-CH₃) protons. | The aromatic region will show a characteristic AA'BB' system for para-disubstitution. Protons ortho to the electron-withdrawing cyano group will be deshielded.[13][14] The oxetane protons are equivalent due to symmetry. The methyl group is a singlet as it has no adjacent protons. |
| ¹³C NMR | δ 148-150 ppm: Quaternary carbon of the benzene ring attached to the oxetane.δ 132-133 ppm: -CH carbons of the benzene ring ortho to the nitrile.δ 128-130 ppm: -CH carbons of the benzene ring meta to the nitrile.δ 118-119 ppm: Nitrile (-C≡N) carbon.δ 112-114 ppm: Quaternary carbon of the benzene ring attached to the nitrile.δ 80-82 ppm: Methylene (-CH₂) carbons of the oxetane ring.δ 40-42 ppm: Quaternary carbon of the oxetane ring.δ 25-27 ppm: Methyl (-CH₃) carbon. | Chemical shifts are estimated based on data for benzonitrile and substituted benzenes.[13][15] The oxetane carbons are deshielded by the oxygen atom. |
| Infrared (IR) | ~2230 cm⁻¹ (strong, sharp): C≡N stretch.~1100-1250 cm⁻¹ (strong): C-O-C stretch of the cyclic ether (oxetane).~3050-3100 cm⁻¹ (weak): Aromatic C-H stretch.~2850-2960 cm⁻¹ (medium): Aliphatic C-H stretch. | The nitrile stretch is a highly characteristic and strong absorption.[9] The C-O-C stretch of the strained oxetane ring is also a prominent feature. |
| Mass Spec (EI) | m/z 173 (M⁺): Molecular ion peak.m/z 158: [M - CH₃]⁺m/z 144: [M - C₂H₅]⁺ or [M - CH₂=O]⁺ (from ring fragmentation).m/z 116: [M - C₃H₅O]⁺ (loss of methyloxetane radical). | Fragmentation is predicted to involve loss of the methyl group and fragmentation of the oxetane ring. |
Predicted Chemical Reactivity
The reactivity of 4-(3-Methyloxetan-3-yl)benzonitrile is governed by its three main components: the nitrile group, the aromatic ring, and the oxetane ring.
Reactions of the Nitrile Group
The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack.[16][17]
-
Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed first to 3-methyl-4-benzamide and subsequently to 3-methyl-4-benzoic acid.
-
Reduction: Catalytic hydrogenation or treatment with strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding [4-(3-methyloxetan-3-yl)phenyl]methanamine.[17]
-
Reaction with Organometallics: Grignard or organolithium reagents will add to the nitrile to form ketones after acidic workup.
Reactivity of the Aromatic Ring
Electrophilic aromatic substitution (EAS) will be directed by the two substituents. The nitrile group is a deactivating, meta-directing group. The oxetanyl group, being an ether-like substituent, is expected to be a weak activating, ortho-, para-directing group. Since the two groups are para to each other, substitution will occur ortho to the oxetanyl group (and meta to the nitrile group).
-
Nitration: Reaction with a mixture of nitric acid and sulfuric acid is predicted to yield 2-nitro-4-(3-methyloxetan-3-yl)benzonitrile.
-
Halogenation: Bromination in the presence of a Lewis acid (e.g., FeBr₃) would likely yield 2-bromo-4-(3-methyloxetan-3-yl)benzonitrile.
Reactivity of the Oxetane Ring
The oxetane ring is significantly more stable than its three-membered epoxide counterpart but is still susceptible to ring-opening under certain conditions due to ring strain (approx. 25.5 kcal/mol).
-
Acid-Catalyzed Ring Opening: In the presence of strong acids and a nucleophile, the oxetane can undergo ring-opening. For example, treatment with HBr could lead to the formation of a bromohydrin. The regioselectivity of this opening would favor attack at the less sterically hindered methylene carbon.
-
Stability: The 3,3-disubstituted nature of the oxetane ring generally imparts greater stability compared to 2-substituted or unsubstituted oxetanes.[5] It is expected to be stable to many common reaction conditions, including those used for Suzuki coupling and standard nitrile transformations.
Potential Applications in Medicinal Chemistry
The unique combination of a benzonitrile and a 3-methyloxetane makes this scaffold highly attractive for drug discovery.
-
Improved Pharmacokinetics: The oxetane moiety is a proven tool for improving aqueous solubility and metabolic stability while reducing the basicity of adjacent amines, which can enhance a drug's overall pharmacokinetic profile.[6][12]
-
Bioisosterism: The oxetane can serve as a bioisostere for gem-dimethyl or carbonyl groups, allowing for the fine-tuning of molecular shape, polarity, and interactions with protein targets.[4][7]
-
Target Engagement: The nitrile group can engage in critical hydrogen bonding interactions within a protein's active site, as seen in drugs like Letrozole and Enzalutamide.[1]
This scaffold could serve as a valuable starting point for developing inhibitors of kinases, proteases, or other enzyme classes where the specific geometric and electronic properties of the oxetane and benzonitrile can be leveraged for potent and selective binding.
Safety and Handling
While specific toxicity data for 4-(3-Methyloxetan-3-yl)benzonitrile is unavailable, general precautions for handling aromatic nitriles should be followed.
-
Toxicity: Aromatic nitriles can be toxic if inhaled, ingested, or absorbed through the skin.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents, as these can lead to vigorous reactions.
Conclusion
4-(3-Methyloxetan-3-yl)benzonitrile represents a promising, albeit underexplored, chemical entity. By combining the privileged benzonitrile pharmacophore with the property-enhancing oxetane motif, this molecule stands as a valuable scaffold for modern medicinal chemistry. Its predicted reactivity allows for diverse functionalization at the nitrile, aromatic, and potentially the oxetane ring, offering a rich platform for the generation of novel chemical libraries. The insights provided in this guide aim to facilitate further research and unlock the potential of this unique molecular architecture in the development of next-generation therapeutics.
References
- Consolidated Chemical. (n.d.). Benzonitrile - High-Purity Aromatic Compound.
- BenchChem. (2025). Benzonitrile (C6H5(CN)) properties.
- BenchChem. (2025, December). Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols.
- NOAA. (n.d.). Nitriles. CAMEO Chemicals.
- Fiveable. (2025, August 15). Chemistry of Nitriles.
- Kiper, R. A. (n.d.). Properties of substance: benzonitrile.
- Taylor & Francis Online. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025?.
- Ataman Kimya. (n.d.). BENZONITRILE.
- LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
- ACS Publications. (n.d.). Radical Ring-Opening of Oxetanes Enabled by Co-Catalysis.
- Wikipedia. (n.d.). Benzonitrile.
- PubMed. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025?.
- Semantic Scholar. (2023, September 7). Oxetanes in Drug Discovery Campaigns.
- PharmaBlock. (n.d.). Oxetanes in Drug Discovery.
- BenchChem. (2025, December). The Rise of Benzonitrile Compounds in Medicinal Chemistry: A Technical Guide.
- PubMed. (2023, December 5). Applications of oxetanes in drug discovery and medicinal chemistry.
- Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products.
- Chemistry Steps. (2024, December 5). Reactions of Nitriles.
- ACS Publications. (2024, November 8). Stereoselective Ring-Opening Reaction of α-Fluorinated Oxetanes: A Practical and Theoretical Investigation.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles.
- Fiveable. (2025, August 15). Para-Substituted Benzenes: Organic Chemistry Study Guide.
- Taylor & Francis Online. (2016, August 19). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications.
- BMRB. (n.d.). bmse000284 Benzonitrile.
- Enamine. (n.d.). Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity.
- ACS Publications. (n.d.). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts.
- Chem-Impex. (n.d.). 3-(Bromomethyl)-3-methyloxetane.
- LibreTexts. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution.
- Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
- PubMed. (2026, February 6). Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals.
- ChemicalBook. (n.d.). Benzonitrile(100-47-0) 1H NMR spectrum.
- CymitQuimica. (n.d.). CAS 78385-26-9: 3-(Bromomethyl)-3-methyloxetane.
- Thieme. (n.d.). Synthesis of Highly Functionalized Oxetanes.
- SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts.
- SpectraBase. (n.d.). Benzonitrile - Optional[1H NMR] - Spectrum.
- BenchChem. (n.d.). 3-Methyloxetane | 2167-38-6.
- ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- University of Wisconsin-La Crosse. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from University of Wisconsin-La Crosse website.
- AIP Publishing. (n.d.). Proton NMR Spectra of Disubstituted Benzenes.
- ChemRxiv. (n.d.). Visible-Light-Mediated Synthesis of 2-Oxetanes via Giese Addition to α-Oxy Radicals.
- Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd.
- Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution.
- LabXchange. (2025, January 2). Electrophilic Aromatic Substitution.
- SlidePlayer. (2020, February 15). Aromatic Electrophilic substitution.
- ACS Publications. (2020, April 27). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage.
- Organic Chemistry Portal. (n.d.). Synthesis of oxetanes.
- Bentham Science. (n.d.). Application of Nitriles on the Synthesis of 5- Membered Azaheterocycles: An Update from 2014 to 2020.
- RSC Publishing. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. CN119462630A - Preparation method of 3-(4-nitrofurazan-3-oxymethyl)-3-azidomethyloxetane - Google Patents [patents.google.com]
- 5. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. connectjournals.com [connectjournals.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Cyanophenylboronic acid = 95 126747-14-6 [sigmaaldrich.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. atlantis-press.com [atlantis-press.com]
- 17. rsc.org [rsc.org]

